molecular formula C17H21N3O2 B2720771 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097902-96-8

3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Numéro de catalogue B2720771
Numéro CAS: 2097902-96-8
Poids moléculaire: 299.374
Clé InChI: JYGFQBFQKHIBPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide” is a compound that has been studied for its pharmacological properties . It is a novel 5-hydroxytryptamine 2A (5-HT 2A) receptor antagonist . The compound displayed high-affinity binding to membranes and functional inverse agonism of inositol phosphate accumulation .


Synthesis Analysis

The synthesis of pyrazole-based compounds like “this compound” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that derivatives of pyrazol-5-amine benzamides, which share a core structural similarity with 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, possess significant antimicrobial properties. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as mycotoxic fungal strains, demonstrating potent antibacterial and antifungal activities. Such findings highlight the potential of these compounds in addressing various microbial infections (H. Raju et al., 2010).

Antiviral Properties

Another area of interest is the antiviral capabilities of benzamide-based compounds. A study focusing on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives showed significant in vitro activity against the influenza A virus (subtype H5N1), commonly known as bird flu. These findings suggest that such compounds could be developed into effective antiviral agents, offering a new avenue for combating viral infections (A. Hebishy et al., 2020).

Glucokinase Activation for Diabetes Treatment

In the context of metabolic disorders, certain benzamide derivatives have been identified as potent glucokinase activators (GKAs). These compounds have shown promise in in vitro assays for increasing glucose uptake and glucokinase activity in rat hepatocytes, with potential applications in treating type 2 diabetes mellitus. The ability of these GKAs to modulate glucose metabolism could lead to novel therapeutic strategies for managing diabetes (Kaapjoo Park et al., 2014).

Cancer Therapeutics

Research into pyrazole derivatives has also extended into the realm of cancer therapy. Novel synthesis methods have led to the creation of compounds with tumor cell growth inhibitory activity. These findings are crucial for the development of new antitumor agents, showcasing the therapeutic potential of benzamide and pyrazole-based compounds in oncology (Ying-jie Cui et al., 2019).

Orientations Futures

The future directions for “3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide” could involve further exploration of its pharmacological properties and potential applications in medicinal chemistry .

Propriétés

IUPAC Name

3-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-16-5-2-4-13(12-16)17(21)19-14-6-8-15(9-7-14)20-11-3-10-18-20/h2-5,10-12,14-15H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGFQBFQKHIBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.